molecular formula C20H23N3O B246486 N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine

N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine

カタログ番号 B246486
分子量: 321.4 g/mol
InChIキー: BKKUMZMZKHZEOF-OUKQBFOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials for the treatment of lymphoma and other hematologic malignancies.

作用機序

N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine works by binding to the active site of BTK and preventing its phosphorylation and activation. This, in turn, leads to the inhibition of downstream signaling pathways that are essential for the survival and proliferation of cancer cells. N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has also been shown to inhibit other kinases that are involved in B-cell receptor signaling, such as AKT and ERK.
Biochemical and Physiological Effects:
In preclinical studies, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been shown to induce apoptosis (programmed cell death) in lymphoma cells and to inhibit their proliferation. N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine is its specificity for BTK and other kinases involved in B-cell receptor signaling. This makes it a potentially effective therapy for lymphoma and other hematologic malignancies that are driven by this pathway. However, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine may have limitations in other types of cancer where BTK is not a key driver of tumor growth.

将来の方向性

There are several potential future directions for the development of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted agents or immunotherapies, such as checkpoint inhibitors. Another area of interest is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms that may arise during treatment. Finally, there is also interest in exploring the use of BTK inhibitors in other diseases, such as autoimmune disorders and inflammatory conditions.
In conclusion, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine is a promising small molecule inhibitor that has shown efficacy in preclinical models of lymphoma and other hematologic malignancies. Its specificity for BTK and other kinases involved in B-cell receptor signaling make it a potentially effective therapy for these types of cancers. Future studies will continue to explore the potential of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine and other BTK inhibitors in the treatment of cancer and other diseases.

合成法

The synthesis of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine involves several steps, including the formation of the imidazo[1,2-a]pyridine core, the introduction of the vinyl group, and the addition of the tert-butylamine moiety. The final product is obtained through a purification process that involves column chromatography and recrystallization.

科学的研究の応用

N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been extensively studied in preclinical models of lymphoma and other hematologic malignancies. These studies have shown that N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine is a potent inhibitor of several key signaling pathways that are involved in the growth and survival of cancer cells. In particular, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling in lymphoma cells.

特性

分子式

C20H23N3O

分子量

321.4 g/mol

IUPAC名

N-tert-butyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H23N3O/c1-20(2,3)22-19-16(21-18-11-7-8-14-23(18)19)13-12-15-9-5-6-10-17(15)24-4/h5-14,22H,1-4H3/b13-12+

InChIキー

BKKUMZMZKHZEOF-OUKQBFOZSA-N

異性体SMILES

CC(C)(C)NC1=C(N=C2N1C=CC=C2)/C=C/C3=CC=CC=C3OC

SMILES

CC(C)(C)NC1=C(N=C2N1C=CC=C2)C=CC3=CC=CC=C3OC

正規SMILES

CC(C)(C)NC1=C(N=C2N1C=CC=C2)C=CC3=CC=CC=C3OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。